amine](/img/structure/B15274794.png)
[(1-Methoxycyclooctyl)methyl](methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methoxycyclooctyl)methylamine is an organic compound with the molecular formula C₁₁H₂₃NO It is a derivative of cyclooctane, featuring a methoxy group and a methylamine group attached to the cyclooctyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxycyclooctyl)methylamine typically involves the following steps:
Formation of the Cyclooctyl Ring: The cyclooctyl ring can be synthesized through a cyclization reaction of a suitable linear precursor.
Introduction of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction, where a methoxide ion reacts with a suitable leaving group on the cyclooctyl ring.
Attachment of the Methylamine Group:
Industrial Production Methods
Industrial production of (1-Methoxycyclooctyl)methylamine may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness, using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1-Methoxycyclooctyl)methylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or sulfonyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
(1-Methoxycyclooctyl)methylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1-Methoxycyclooctyl)methylamine involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The specific pathways involved depend on the context of its application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Methylamine: A simpler primary amine with the formula CH₃NH₂.
Dimethylamine: A secondary amine with the formula (CH₃)₂NH.
Cyclooctylamine: An amine derivative of cyclooctane.
Uniqueness
(1-Methoxycyclooctyl)methylamine is unique due to its combination of a cyclooctyl ring, a methoxy group, and a methylamine group. This structural arrangement imparts specific chemical and physical properties that distinguish it from other similar compounds. Its unique structure makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H23NO |
|---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
1-(1-methoxycyclooctyl)-N-methylmethanamine |
InChI |
InChI=1S/C11H23NO/c1-12-10-11(13-2)8-6-4-3-5-7-9-11/h12H,3-10H2,1-2H3 |
InChI Key |
HLQCJNPXIQENDY-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1(CCCCCCC1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



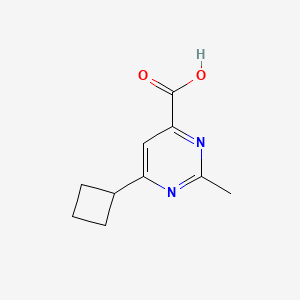
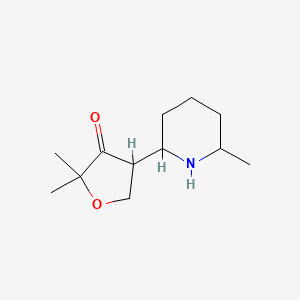
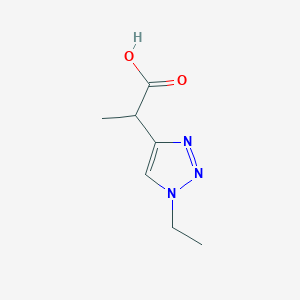
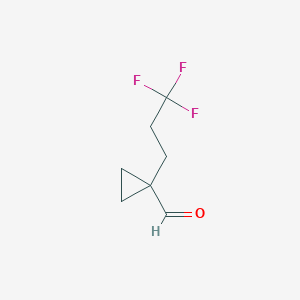
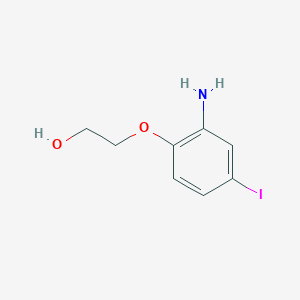
![1,8,12-Triazatricyclo[7.3.0.0,2,6]dodeca-9,11-dien-10-amine](/img/structure/B15274751.png)

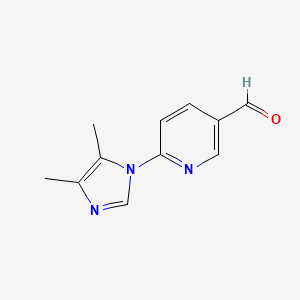

amine](/img/structure/B15274797.png)
![2-[(Naphthalen-2-ylmethyl)amino]ethan-1-ol](/img/structure/B15274809.png)
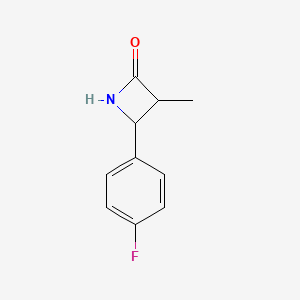
![7-Cyclopropylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15274813.png)
